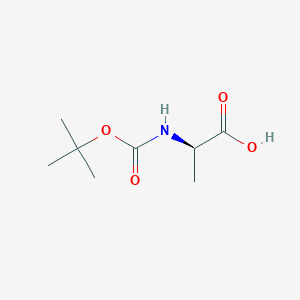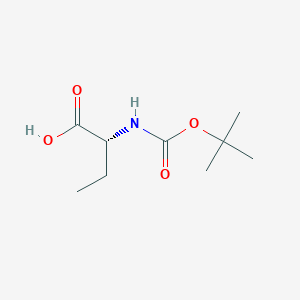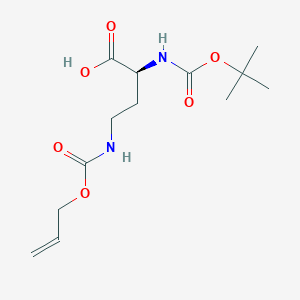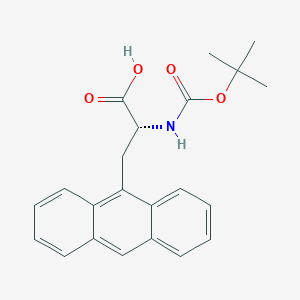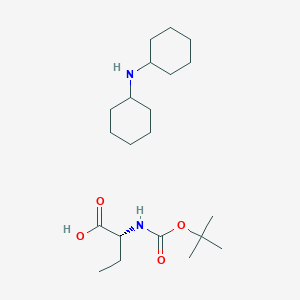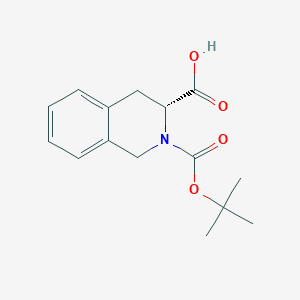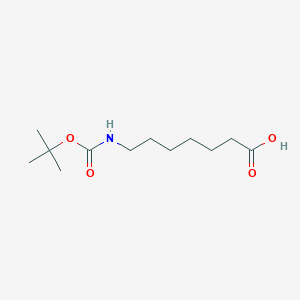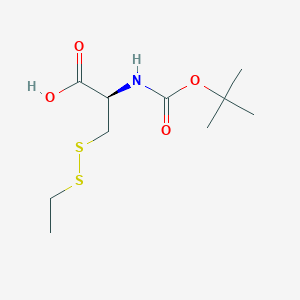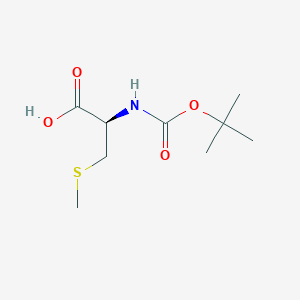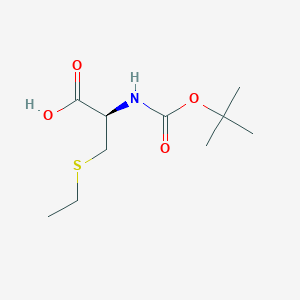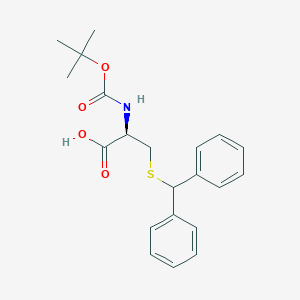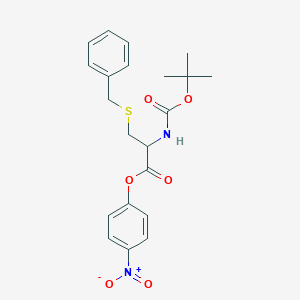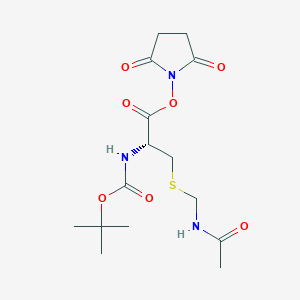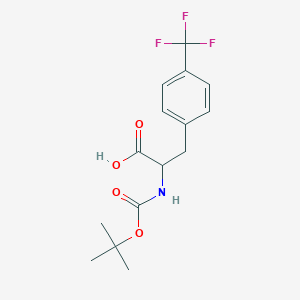
Boc-4-(三氟甲基)-D-苯丙氨酸
货号 B558655
CAS 编号:
82317-83-7
分子量: 333.3 g/mol
InChI 键: SMVCCWNHCHCWAZ-LLVKDONJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Boc-4-(trifluoromethyl)-D-phenylalanine” is also known as “®-3- (Boc-amino)-3- [4- (trifluoromethyl)phenyl]propionic acid” or “Boc-4- (trifluoromethyl)-L-β-phenylalanine”. Its empirical formula is C15H18F3NO4 .
Molecular Structure Analysis
The molecular formula of “Boc-4-(trifluoromethyl)-D-phenylalanine” is C16H20F3NO4, with an average mass of 347.329 Da and a monoisotopic mass of 347.134430 Da .Chemical Reactions Analysis
While specific chemical reactions involving “Boc-4-(trifluoromethyl)-D-phenylalanine” are not available, Boc-amino acids are generally used in peptide synthesis. They can undergo reactions such as Suzuki–Miyaura coupling and protodeboronation .Physical And Chemical Properties Analysis
“Boc-4-(trifluoromethyl)-D-phenylalanine” is a solid compound . Unfortunately, detailed physical and chemical properties are not available in the current resources.科学研究应用
- Summary of the Application : Boc-4-(trifluoromethyl)-D-phenylalanine is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields including therapeutic drug development, vaccine design, and chemical biology.
Peptide Synthesis
Suzuki–Miyaura Coupling
- Summary of the Application : Boronic esters, such as Boc-4-(trifluoromethyl)-D-phenylalanine, can be used as protective groups in carbohydrate chemistry . This involves processes for acylation, silylation, and alkylation of glycoside-derived boronates .
- Methods of Application : The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step, and the boronic acid component can be recovered and reused after deprotection . The relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .
- Results or Outcomes : The use of boronic esters as temporary blocking groups for 1,2- or 1,3-diol groups allows for efficient and practical protocols for selective functionalization of carbohydrates .
- Summary of the Application : Boc-4-(trifluoromethyl)-D-phenylalanine is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields including therapeutic drug development, vaccine design, and chemical biology .
- Methods of Application : In peptide synthesis, amino acids are linked together via peptide bonds. The Boc (tert-butoxycarbonyl) group in Boc-4-(trifluoromethyl)-D-phenylalanine is a protective group used in peptide synthesis . It prevents unwanted peptide bond formation at the amino group of the amino acid during the synthesis process. The Boc group can be removed under acidic conditions after the desired peptide sequence has been assembled .
- Results or Outcomes : The use of Boc-4-(trifluoromethyl)-D-phenylalanine in peptide synthesis allows for the production of peptides with specific sequences. These peptides can be used for various research and therapeutic applications .
Carbohydrate Chemistry
Peptide Synthesis
- Summary of the Application : Boronic esters, such as Boc-4-(trifluoromethyl)-D-phenylalanine, have been applied extensively in drug delivery . This involves the use of boronic esters as protective groups in the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives .
- Methods of Application : The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step, and the boronic acid component can be recovered and reused after deprotection . The relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .
- Results or Outcomes : The use of boronic esters as temporary blocking groups for 1,2- or 1,3-diol groups allows for efficient and practical protocols for selective functionalization of carbohydrates . This has potential applications in the field of drug delivery.
- Summary of the Application : Boc-4-(trifluoromethyl)-D-phenylalanine is used in organic synthesis . It is used as a building block in the synthesis of various organic compounds .
- Methods of Application : The Boc (tert-butoxycarbonyl) group in Boc-4-(trifluoromethyl)-D-phenylalanine is a protective group used in organic synthesis . It prevents unwanted reactions at the amino group of the amino acid during the synthesis process. The Boc group can be removed under acidic conditions after the desired organic compound has been synthesized .
- Results or Outcomes : The use of Boc-4-(trifluoromethyl)-D-phenylalanine in organic synthesis allows for the production of various organic compounds with specific structures. These compounds can be used for various research and industrial applications .
Drug Delivery
Organic Synthesis
属性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVCCWNHCHCWAZ-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-(trifluoromethyl)-D-phenylalanine | |
CAS RN |
82317-83-7 |
Source


|
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-(trifluoromethyl)-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82317-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看


